Cuspidatin C

Vue d'ensemble

Description

Synthesis Analysis

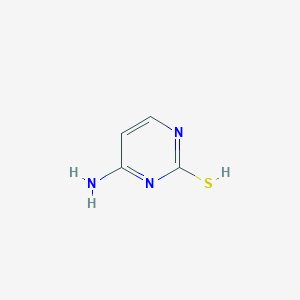

The synthesis of compounds related to Cuspidatin C often involves Cu(I)-catalyzed double C–H amination reactions. For instance, an iodine/CuI mediated double oxidative C–H amination reaction has been developed for the synthesis of 2-iodo-imidazo[1,2-a]pyridines, which serve as active pharmaceutical ingredients (APIs) in drugs like saripidem and nicopidem (Dheer et al., 2016). Another example is the iodine/Copper Iodide-Mediated C-H Functionalization, which synthesizes Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of Cuspidatin C and related compounds is characterized by complex ring systems such as imidazo[1,2-a]pyridines. The Cu(II)-catalyzed functionalizations of aryl C-H bonds using O2 as an oxidant have been crucial in understanding the ortho-selectivity with a wide range of substrates, providing insights into the molecular structure of these compounds (Chen et al., 2006).

Chemical Reactions and Properties

Cuspidatin C and similar compounds undergo various chemical reactions, including C-H functionalization and C-C bond cleavage. For example, the Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines leads to the synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles (Salfeena et al., 2018). These reactions highlight the chemical properties of Cuspidatin C related compounds.

Applications De Recherche Scientifique

Antioxidant and Protective Effects

Cuspidatin C, as a component of Polygonum cuspidatum, shows promise in various health-related applications, particularly due to its antioxidant properties. For instance, it has been demonstrated to protect cells against phospholipid peroxidation-mediated membrane damage (Manevich et al., 2002). Moreover, it exhibits protective effects on cardiovascular health, as noted in studies like "The progress of the research on cardio-vascular effects and acting mechanism of polydatin" (Liu et al., 2012).

Anticancer Properties

Notably, Cuspidatin C has been observed to have anticancer effects. For example, it was found to inhibit cell proliferation and metastasis in human cervical cancer, as detailed in "Polydatin Inhibits Cell Viability, Migration, and Invasion Through Suppressing the c-Myc Expression in Human Cervical Cancer" (Bai et al., 2021). Similar anticancer effects are noted in colorectal cancer, as shown in "Resveratrol Inhibits Invasion and Metastasis of Colorectal Cancer Cells via MALAT1 Mediated Wnt/β-Catenin Signal Pathway" (Ji et al., 2013).

Neuroprotective Effects

Cuspidatin C also displays potential neuroprotective effects. The study "Membrane permeability-guided identification of neuroprotective components from Polygonum cuspidatum" highlights its role in enhancing protein expression related to neuroprotection (Xiao et al., 2014).

Applications in Traditional Medicine

The comprehensive review "Botany, phytochemistry, pharmacology, and potential application of Polygonum cuspidatum Sieb.et Zucc." provides an overview of the traditional medicinal applications of Cuspidatin C and related compounds (Peng et al., 2013).

Hepatoprotective Effects

The compound has also shown hepatoprotective effects, as demonstrated in "Protective Effects of Polydatin from Polygonum cuspidatum against Carbon Tetrachloride-Induced Liver Injury in Mice" (Zhang et al., 2012).

Propriétés

IUPAC Name |

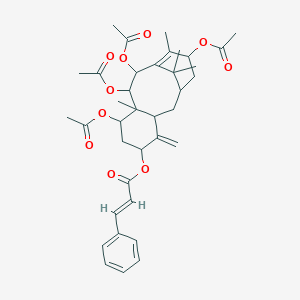

(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJTXBNFQDJTPL-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420054 | |

| Record name | Cuspidatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cuspidatin C | |

CAS RN |

18457-46-0 | |

| Record name | Cuspidatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

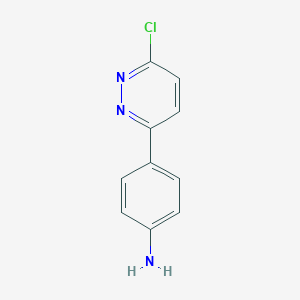

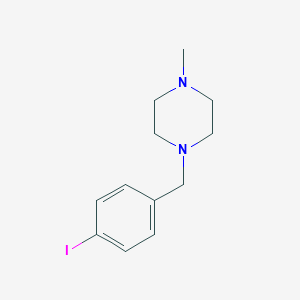

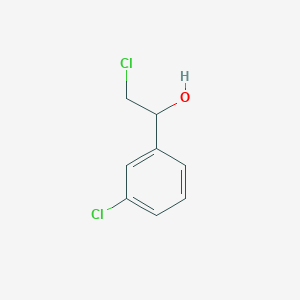

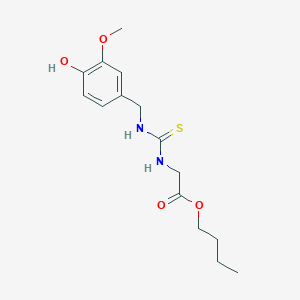

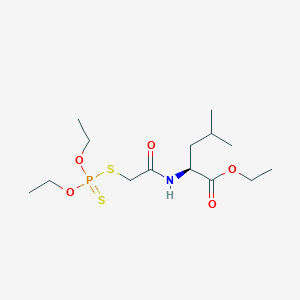

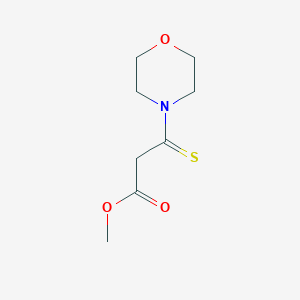

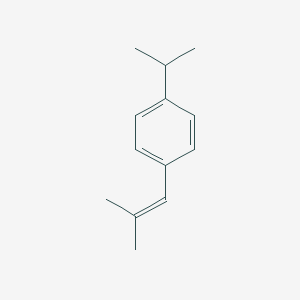

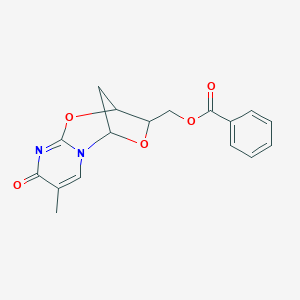

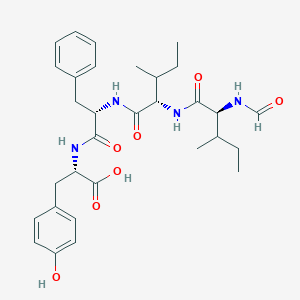

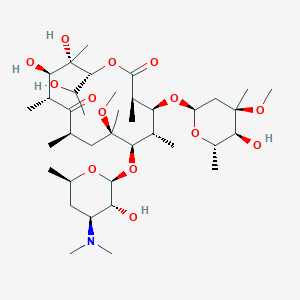

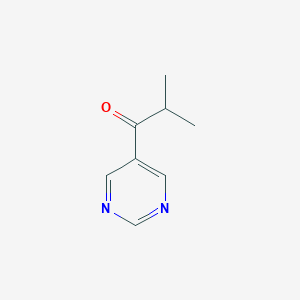

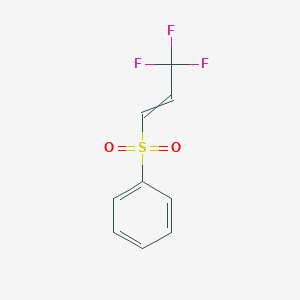

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.